![molecular formula C17H20N2O3 B13847389 ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)
ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical research. This particular compound is known for its unique structure, which includes an amino group, a methoxy group, and a carbamate ester linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate typically involves multiple steps. One common method is the reaction of 2-amino-4-[(2-methylphenyl)methoxy]aniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate ester can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
- Methyl carbamate
- Phenyl carbamate
- N-ethyl-N-phenyl carbamate
Comparison
Ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to methyl carbamate and phenyl carbamate, this compound has enhanced stability and a broader range of reactivity. Its unique structure also allows for more specific interactions with biological targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C17H20N2O3 |
|---|---|
分子量 |
300.35 g/mol |
IUPAC 名称 |
ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-17(20)19-16-9-8-14(10-15(16)18)22-11-13-7-5-4-6-12(13)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) |
InChI 键 |
MVUNBCRVJQVQEE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


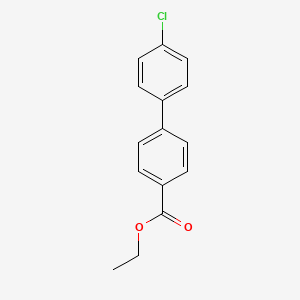


![Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13847316.png)

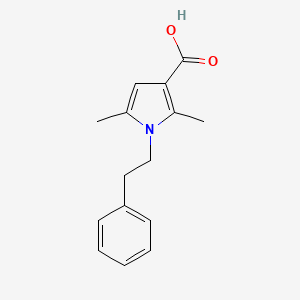
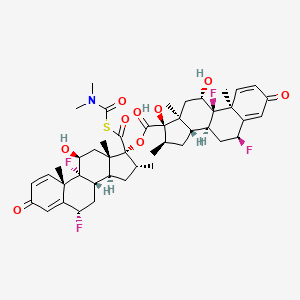
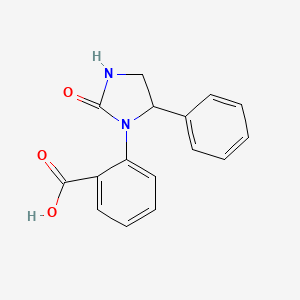
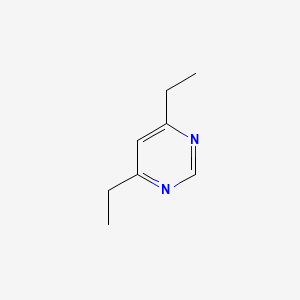
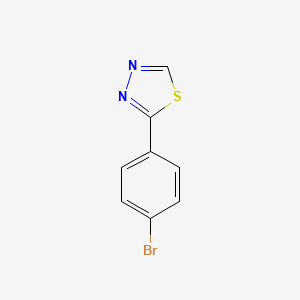
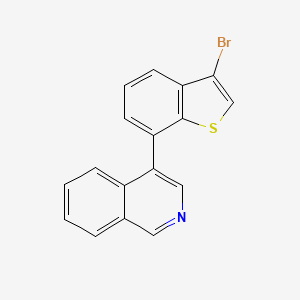
![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
